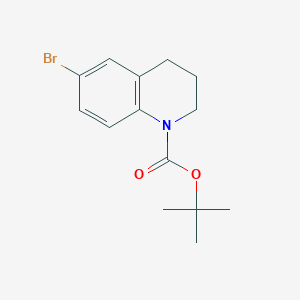
Bis(3-bromophenyl)phenylphosphine oxide
Vue d'ensemble
Description
Bis(3-bromophenyl)phenylphosphine oxide is a chemical compound with the molecular formula C18H13Br2OP . It belongs to the class of organophosphorus compounds and is often used as a ligand in coordination chemistry .
Molecular Structure Analysis
The molecular structure of Bis(3-bromophenyl)phenylphosphine oxide is represented by the formula C18H13Br2OP . The compound consists of two bromophenyl groups and one phenyl group attached to a phosphorus atom, which is also bonded to an oxygen atom .Physical And Chemical Properties Analysis
Bis(3-bromophenyl)phenylphosphine oxide is a solid at 20 degrees Celsius . It has a molecular weight of 436.08 . The compound appears as a white to almost white powder or crystal . Its melting point ranges from 108.0 to 112.0 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Polyimide Fibers
Bis(3-bromophenyl)phenylphosphine oxide is used in the synthesis of co-polyimide (PI) fibers. These fibers are created by incorporating the bis (4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain . The fibers show resistance to atomic oxygen (AO), which makes them suitable for applications in low Earth orbit as flexible construction components .
Atomic Oxygen Resistance
The atomic oxygen (AO) resistance of the fibers is dependent on the DAPOPPO molar content. Fibers containing 40% DAPOPPO showed lower mass loss compared to those containing 0% and 20% DAPOPPO . This property is beneficial for materials exposed to AO, such as those used in space applications .
Passivated Phosphate Layer Formation
Exposure to AO results in the deposition of a passivated phosphate layer on the fiber surface. This layer effectively prevents the fiber from AO erosion . This is particularly useful in environments with high AO presence, such as outer space .
Tensile Strength Retention
With the DAPOPPO content increasing from 0% to 40%, the retentions of tensile strength and initial modulus for the fibers exhibited obvious growth from 44% to 68%, and 59% to 70%, after AO exposure . This property is crucial for materials that need to maintain their structural integrity under harsh conditions .
Synthesis of Copolyimide
Bis(3-bromophenyl)phenylphosphine oxide is used in the synthesis of a series of copolyimide, using a newly synthesized monomer named bis-(3-aminophenoxy-3-trifluoromethyl-4-phenyl)phenylphosphine oxide (m-BA6FPPO), 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 4,4′-oxydianiline (ODA) and poly(dimethylsiloxane) (PDMS, amine terminated, M n = 2500 g/mol) .
Gas Permeability
The copolyimide materials containing 1.5 and 2 wt% poly(dimethylsiloxane) achieved the optimum results for the single gas permeability at 1 bar . This property is important for applications that require selective gas permeation .
Safety and Hazards
Orientations Futures
While specific future directions for Bis(3-bromophenyl)phenylphosphine oxide are not mentioned in the available resources, phosphines, in general, continue to be a major area of research in chemistry due to their wide range of applications . They are particularly important in the field of organocatalysis .
Mécanisme D'action
Target of Action
Bis(3-bromophenyl)phenylphosphine oxide is a type of tertiary phosphine . Tertiary phosphines are known to be used in a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis . .
Mode of Action
Tertiary phosphines are generally known to interact with their targets through the formation of p-c bonds .
Biochemical Pathways
Tertiary phosphines are known to inspire the design of new phosphines of various structures and the tuning of their properties .
Propriétés
IUPAC Name |
1-bromo-3-[(3-bromophenyl)-phenylphosphoryl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2OP/c19-14-6-4-10-17(12-14)22(21,16-8-2-1-3-9-16)18-11-5-7-15(20)13-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHKPLVXRYPWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1163698-32-5 | |
| Record name | Bis(3-bromophenyl)phenylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3026789.png)






![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)

![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)


